ラコスアミド
概要
説明
ラコサミドは、(R)-2-アセトアミド-N-ベンジル-3-メトキシプロピオンアミドという化学名を持つ、機能化アミノ酸分子です . 主に部分発作および原発性全身性強直間代発作の治療のための抗てんかん薬として使用されます . ラコサミドは水およびジメチルスルホキシドへの高い溶解性で知られており、さまざまな用途で汎用性の高い化合物となっています .
製造方法
ラコサミドはいくつかの経路で合成することができます。 一般的な方法の1つは、N-Boc-D-セリンのO-メチル化、それに続くベンジルアミド形成、N-脱保護、およびN-アセチル化です . ただし、このプロセスは部分的なラセミ化につながることがあり、最終生成物のキラル純度が影響を受ける可能性があります . これを解決するために、リン酸を対イオンとして使用して、化学的およびキラル純度を向上させる改善された方法が考案されました . 工業生産方法では、多くの場合、同様の合成経路が踏襲されますが、大規模生産と高収率向けに最適化されています .
科学的研究の応用
作用機序
ラコサミドは、電位依存性ナトリウムチャネルの遅い不活性化を選択的に強化することで効果を発揮します . この機序は、過剰興奮性ニューロン膜を安定化し、ニューロンの反復的な発火を抑制し、生理学的機能に影響を与えることなく、チャネルの長期的な利用可能性を低下させます . ラコサミドは、コラープシン応答メディエータータンパク質2とも相互作用し、ニューロンの可塑性に関与している可能性があります .
類似の化合物との比較
ラコサミドは、レベチラセタムやセノバメートなど、他の抗てんかん薬と比較されることがよくあります . ラコサミドは、高速不活性化に影響を与える従来のナトリウムチャネル遮断薬とは異なり、遅い不活性化を選択的に強化するため、クラス内でユニークな存在です . 類似の化合物には、以下が含まれます。
レベチラセタム: 同様の適応症で使用されますが、作用機序が異なります.
ラコサミドは、部分発作の治療における有効性と、ユニークな作用機序により、てんかん治療の分野で貴重な化合物となっています。
生化学分析
Biochemical Properties
Lacosamide works by selectively enhancing sodium channel slow inactivation . This mechanism of action results in the stabilization of hyperexcitable neuronal membranes, inhibition of neuronal firing, and reduction in long-term channel availability without affecting physiological function .
Cellular Effects
Lacosamide has been shown to possess analgesic activity by blocking sensory neuronal voltage-gated sodium channels that mediate neuropathic pain responses . It also has anticonvulsant effects .
Molecular Mechanism
Lacosamide selectively enhances sodium channel slow inactivation . This results in the stabilization of hyperexcitable neuronal membranes, inhibition of neuronal firing, and reduction in long-term channel availability . Lacosamide exhibits a stereoselective mode of interaction with sodium channels .
Temporal Effects in Laboratory Settings
Lacosamide is rapidly absorbed, with maximum plasma concentrations reached 0.5–4 h after intake . Its elimination from plasma occurs with a terminal half-life of approximately 13 h in young subjects and 14–16 h in elderly subjects . This difference does not impact the dose regimen .
Metabolic Pathways
Lacosamide is moderately metabolized in the liver, by demethylation, to O-desmethyl lacosamide (30%) and to other unidentified metabolites (30%) . Approximately 40% of an administered dose is excreted as unchanged Lacosamide in urine .
Transport and Distribution
After oral ingestion, Lacosamide is rapidly absorbed . Its volume of distribution is 0.6–0.7 L/kg . Lacosamide has a high oral bioavailability (100%) for a dose up to 800 mg . Bioavailability is irrespective of food intake .
準備方法
Lacosamide can be synthesized through several routes. One common method involves the O-methylation of N-Boc-D-serine, followed by benzylamide formation, N-deprotection, and N-acetylation . This process, however, can lead to partial racemization, affecting the chiral purity of the final product . To address this, an improved method involves the use of phosphoric acid as a counterion to enhance both chemical and chiral purity . Industrial production methods often follow similar synthetic routes but are optimized for large-scale production and higher yields .
化学反応の分析
ラコサミドは、以下を含むさまざまな化学反応を受けます。
酸化: ラコサミドは特定の条件下で酸化される可能性がありますが、これはこの化合物では一般的な反応ではありません。
還元: 還元反応もラコサミドでは一般的ではありません。
科学研究への応用
ラコサミドは、幅広い科学研究に応用されています。
化学: 化学では、ラコサミドは、その独特の機能化アミノ酸構造と、他の化合物の合成における潜在的な用途について研究されています.
生物学: 生物学的研究では、ラコサミドは、ニューロン活性に対する影響と、神経保護の可能性について研究されています.
類似化合物との比較
Lacosamide is often compared with other antiepileptic drugs, such as levetiracetam and cenobamate . Unlike traditional sodium channel blockers that affect fast inactivation, lacosamide selectively enhances slow inactivation, making it unique in its class . Similar compounds include:
Levetiracetam: Another antiepileptic drug used for similar indications but with a different mechanism of action.
Cenobamate: A newer antiepileptic drug that also reduces seizure frequency but has a longer half-life compared to lacosamide.
Lacosamide’s unique mechanism of action and its effectiveness in treating partial-onset seizures make it a valuable compound in the field of epilepsy treatment.
特性
IUPAC Name |
(2R)-2-acetamido-N-benzyl-3-methoxypropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-10(16)15-12(9-18-2)13(17)14-8-11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3,(H,14,17)(H,15,16)/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPJLAIAVCUEMN-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(COC)C(=O)NCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](COC)C(=O)NCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1057666 | |
Record name | Lacosamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1057666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Lacosamide is a white to light yellow powder. It is sparingly soluble in water and slightly soluble in acetonitrile and ethanol. | |
Record name | Lacosamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06218 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
It is proposed that lacosamide's inhibition of sodium channels is responsible for analgesia. Lacosamide may be selective for inhibiting depolarized neurons rather than neurons with normal resting potentials. Pain and nociceptor hyperexcitability are associated with neural membrane depolarization. Lacosamide binds to collapsin response mediator protein-2 (CRMP-2), a phosphoprotein which is expressed primarily in the nervous system and is involved in neuronal differentiation and control of axonal outgrowth. The role CRMP-2 of binding in seizure control is hasn't been elucidated. | |
Record name | Lacosamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06218 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
175481-36-4 | |
Record name | Lacosamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175481-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lacosamide [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175481364 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lacosamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06218 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lacosamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1057666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Propanamide, 2-(acetylamino)-3-methoxy-N-(phenylmethyl)-, (2R) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.805 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Lacosamide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/563KS2PQY5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
140-146˚C | |
Record name | Lacosamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06218 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。